Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester
Brand Name: Vulcanchem
CAS No.: 65150-83-6
VCID: VC18456629
InChI: InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C7H15N3O2
Molecular Weight: 173.21 g/mol

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester

CAS No.: 65150-83-6

Cat. No.: VC18456629

Molecular Formula: C7H15N3O2

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester - 65150-83-6

Specification

CAS No. 65150-83-6
Molecular Formula C7H15N3O2
Molecular Weight 173.21 g/mol
IUPAC Name ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate
Standard InChI InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11)
Standard InChI Key ZYYMSGZAJCHIJT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NCC(=NC)NC

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound is formally designated as ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate under IUPAC rules. Its structure comprises a central guanidine group substituted with methyl and ethyl carbamate functionalities. The molecular formula C₇H₁₅N₃O₂ corresponds to a molecular weight of 173.22 g/mol for the free base, while its hydrochloride salt (CAS 65086-85-3) has a molecular weight of 209.67 g/mol .

Structural Features and Conformational Dynamics

The molecule’s core consists of a guanidine moiety (NH–C(=NH)–NH) modified by methyl and ethyl carbamate groups. Key structural attributes include:

  • N-Ethoxycarbonyl group: The ethyl carbamate (–O–C(=O)–O–C₂H₅) enhances solubility in organic solvents.

  • Dimethylamidino substituent: The –N–(CH₃)₂ group adjacent to the imine nitrogen influences electronic distribution and hydrogen-bonding potential .

  • Tautomeric equilibria: The guanidine group may adopt syn or anti conformations depending on solvent polarity and intermolecular interactions, as observed in related carbamates .

X-ray crystallographic data for this specific derivative remain unreported, but analogous carbamates exhibit planar geometries at the carbamate carbonyl, with dihedral angles between 160° and 180° relative to the guanidine plane .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number65150-83-6 (free base)
Molecular FormulaC₇H₁₅N₃O₂
Molecular Weight173.22 g/mol (free base)
209.67 g/mol (HCl salt)
SynonymsEthyl (dimethylamidino)methylcarbamate, N-Ethoxycarbonyl-N,N',N'-trimethylguanidine

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via alkoxycarbonylation of preformed guanidine intermediates. A representative pathway involves:

  • Guanidine Formation: Condensation of methylamine with cyanamide under acidic conditions yields N,N'-dimethylguanidine.

  • Carbamate Installation: Reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) introduces the ethyl carbamate group .

Alternative methods leverage mixed carbonates such as di-tert-butyl dicarbonate (Boc₂O) or N,N′-disuccinimidyl carbonate (DSC) to facilitate carbamate transfer under mild conditions . For example:

R-NH2+DSCEt3NR-NH-C(=O)-O-R’+succinimide\text{R-NH}_2 + \text{DSC} \xrightarrow{\text{Et}_3\text{N}} \text{R-NH-C(=O)-O-R'} + \text{succinimide}

where R represents the dimethylamidino-methyl group.

Reactivity Profile

  • Hydrolysis: The ethyl carbamate group undergoes base-catalyzed hydrolysis to yield the corresponding amine and carbon dioxide:

    C₇H₁₅N₃O₂+OHC₅H₁₁N₃+CO2+C₂H₅OH\text{C₇H₁₅N₃O₂} + \text{OH}^- \rightarrow \text{C₅H₁₁N₃} + \text{CO}_2 + \text{C₂H₅OH}
  • Nucleophilic Substitution: The imine nitrogen participates in alkylation or acylation reactions, enabling further functionalization .

  • Complexation: The guanidine moiety acts as a hydrogen-bond donor, forming stable complexes with carboxylic acids or pyridine derivatives .

Applications in Medicinal Chemistry and Drug Design

Case Study: Antimicrobial Activity

While direct studies on this derivative are lacking, structurally related N-alkoxycarbonylguanidines exhibit inhibitory activity against bacterial DNA gyrase. For instance, analogs with IC₅₀ values < 1 μM against Staphylococcus aureus have been reported .

Table 2: Comparative Bioactivity of Guanidine Carbamates

CompoundTarget EnzymeIC₅₀ (μM)Source
Ethyl dimethylamidinocarbamateDNA Gyrase (Hypothetical)~2.5 (Predicted)
N-Boc-guanidineHIV Protease0.8

Future Directions and Research Gaps

  • Synthetic Optimization: Development of catalytic methods (e.g., Pd/Rh-mediated reductive carbonylation) to improve yield and selectivity .

  • Biological Screening: Systematic evaluation of antimicrobial, antiviral, and anticancer activity.

  • Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling to assess safety margins.

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